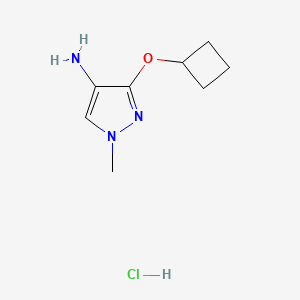

3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride

Description

3-Cyclobutyloxy-1-methylpyrazol-4-amine hydrochloride is a pyrazole-based compound characterized by a cyclobutyloxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

3-cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-11-5-7(9)8(10-11)12-6-3-2-4-6;/h5-6H,2-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMKAWJIYOOREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2CCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-cyclobutyloxy-1-methylpyrazole with hydrochloric acid. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the cyclobutyloxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclobutyloxy group , which differentiates it from related pyrazole derivatives:

- 3-Cyclopropoxy-1-methylpyrazol-4-amine hydrochloride (): Replacing cyclobutyl with cyclopropyl reduces steric bulk and ring strain. Cyclopropane’s smaller size (3-membered ring vs. 4-membered) may decrease lipophilicity and alter binding affinity in biological systems.

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Incorporates a pyridinyl group at the 1-position and cyclopropylamine at the 4-position.

Physicochemical Properties

Research and Development Considerations

- Analytical Methods : RP-HPLC () is suitable for purity assessment, with mobile phases optimized for polar pyrazole derivatives.

- Stability : Hydrochloride salts require controlled storage (e.g., dry,低温) to prevent degradation, as emphasized for methylpyrazole derivatives ().

- Applications: Potential use in kinase inhibitors, GPCR modulators, or materials science (e.g., ligand design for metal-organic frameworks).

Q & A

Q. What are the common synthetic routes for 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclobutanol derivatives and 1-methylpyrazol-4-amine. A base (e.g., NaOH) facilitates nucleophilic substitution between cyclobutyl ether intermediates and the pyrazole amine. Hydrochloride salt formation is achieved via HCl treatment. Key parameters include:

-

Temperature : 60–80°C for cyclobutyloxy group coupling .

-

Solvent : Ethanol or DMF for improved solubility of intermediates .

-

Catalysts : Copper(I) bromide or Pd catalysts for cross-coupling steps .

Yield optimization requires purification via recrystallization or column chromatography .- Data Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclobutylation | Cyclobutyl bromide, NaOH, EtOH, 70°C | 65 | 92% |

| Hydrochloride Salt Formation | HCl (gaseous), EtOAc | 85 | 98% |

Q. How is the structural conformation of 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride characterized?

- Methodological Answer : Use X-ray crystallography to resolve bond angles and cyclobutyl ring strain. NMR (¹H/¹³C) confirms substituent positions:

- ¹H NMR : Cyclobutyl protons appear as multiplet peaks (δ 2.5–3.5 ppm); pyrazole methyl group at δ 2.1–2.3 ppm .

- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₉H₁₄ClN₃O: 231.08 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (DMSO, ethanol); limited in water (<1 mg/mL). Adjust pH to 4–6 for aqueous stability .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrochloride salt hydrolysis. Monitor degradation via HPLC (retention time shifts) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in related pyrazole derivatives?

- Methodological Answer : Compare analogs by substituting the cyclobutyloxy group with methoxy or trifluoromethyl groups. Use in vitro assays (e.g., kinase inhibition, antimicrobial activity) to identify key functional groups. For example:

-

Cyclobutyloxy : Enhances lipophilicity, improving blood-brain barrier penetration .

-

Methylpyrazole : Stabilizes interactions with hydrophobic enzyme pockets .

- Data Table : Comparative Bioactivity of Pyrazole Analogs

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 3-Cyclobutyloxy derivative | 12.5 | 25 |

| 3-Methoxy analog | 18.3 | 50 |

| 3-Trifluoromethyl analog | 8.7 | 10 |

Q. What advanced analytical methods resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Mitigate via:

- HPLC-MS : Verify compound purity (>95%) and detect trace byproducts .

- Dose-response curves : Use standardized cell lines (e.g., HEK293) and controls (e.g., cisplatin for cytotoxicity) .

Q. How can computational modeling predict metabolic pathways and pharmacokinetics?

- Methodological Answer :

- Molecular docking : Simulate binding to cytochrome P450 enzymes (CYP3A4) to predict hepatic metabolism .

- ADMET predictors : Estimate logP (2.1) and plasma protein binding (>90%) using tools like SwissADME .

Q. What strategies improve yield in multi-step synthesis while minimizing side reactions?

- Methodological Answer :

- Flow chemistry : Reduces intermediate degradation via precise temperature/residence time control .

- DoE (Design of Experiments) : Optimize parameters like catalyst loading (0.5–2 mol%) and stoichiometry (1:1.2 amine:cyclobutyl reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.